molecular formula C6H8ClNO B1376172 2-(1-Chloroethyl)-5-methyl-1,3-oxazole CAS No. 1334485-60-7

2-(1-Chloroethyl)-5-methyl-1,3-oxazole

Cat. No.: B1376172
CAS No.: 1334485-60-7
M. Wt: 145.59 g/mol
InChI Key: WUTGCMYSTHBMNH-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-methyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fifth position of the oxazole ring

Preparation Methods

The synthesis of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-oxazole with chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

2-(1-Chloroethyl)-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or amine derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-5-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazole ring may also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-(1-Chloroethyl)-5-methyl-1,3-oxazole can be compared with other similar compounds, such as:

    2-(1-Chloroethyl)-1,3-oxazole: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.

    2-(1-Bromoethyl)-5-methyl-1,3-oxazole: Contains a bromoethyl group instead of a chloroethyl group, which may result in different reactivity and selectivity in chemical reactions.

    2-(1-Chloroethyl)-5-ethyl-1,3-oxazole: Contains an ethyl group at the fifth position, which may influence its physical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-chloroethyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-3-8-6(9-4)5(2)7/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTGCMYSTHBMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Reactant of Route 3
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Reactant of Route 4
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Reactant of Route 5
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Reactant of Route 6
2-(1-Chloroethyl)-5-methyl-1,3-oxazole

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